molecular formula C16H24N2O2 B8495394 (S)-1-Cbz-4-isopropyl-3-methylpiperazine

(S)-1-Cbz-4-isopropyl-3-methylpiperazine

Cat. No.: B8495394
M. Wt: 276.37 g/mol
InChI Key: PMFKRDLLBFADKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Cbz-4-isopropyl-3-methylpiperazine is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an isopropyl group, a benzyloxycarbonyl group, and a methylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cbz-4-isopropyl-3-methylpiperazine typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylpiperazine with isopropyl halides, followed by the introduction of the benzyloxycarbonyl group through a reaction with benzyl chloroformate. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Cbz-4-isopropyl-3-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-1-Cbz-4-isopropyl-3-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-Cbz-4-isopropyl-3-methylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl 3-methyl-4-propan-2-ylpiperazine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-13(2)18-10-9-17(11-14(18)3)16(19)20-12-15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3

InChI Key

PMFKRDLLBFADKC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(C)C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (11.2 g) was added to a solution of (S)-1-benzyloxycarbonyl-3-methylpiperazine (D19)(10.18 g) in CH3CN (60 ml), followed by isopropyl iodide (11.3 ml) and the mixture was heated at reflux overnight. The reaction mixture was then allowed to cool to rt and the inorganics were filtered off. The filtrate was evaporated to give an oil which was taken up in EtOAc (100 ml) and washed with water (2×50 ml). The EtOAc layer was dried (MgSO4) and concentrated to give the title compound (D26) as an oil (8 g). LCMS electrospray (+ve) 277 (MH+).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
10.18 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.